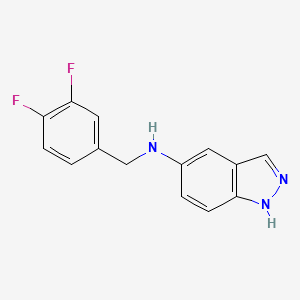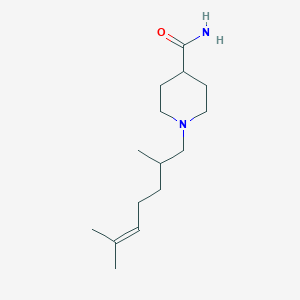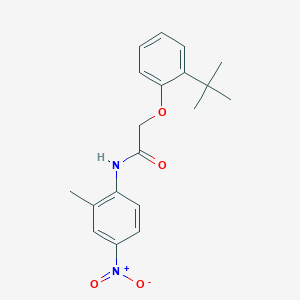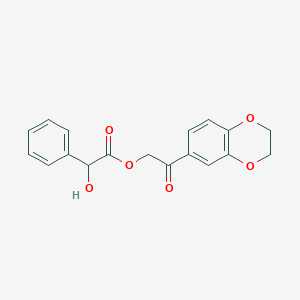
3-methyl-5-phenyl-1-(4-phenylbutanoyl)-4,5-dihydro-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-5-phenyl-1-(4-phenylbutanoyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound commonly known as MPDPH. It is a pyrazol derivative that has been studied for its potential applications in scientific research.
科学的研究の応用
MPDPH has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have neuroprotective effects and can enhance cognitive function. MPDPH has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, MPDPH has been used as a tool in the study of the central nervous system and has been shown to modulate neurotransmitter release.
作用機序
The exact mechanism of action of MPDPH is not fully understood. However, it has been suggested that MPDPH may act as a modulator of the dopaminergic and cholinergic systems in the brain. It has also been shown to increase the release of acetylcholine and dopamine in the brain, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
MPDPH has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, including acetylcholine and dopamine. MPDPH has also been shown to have antioxidant properties and can protect against oxidative stress. In addition, MPDPH has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
MPDPH has several advantages as a tool for scientific research. It is a relatively stable compound that can be easily synthesized in the laboratory. MPDPH has also been shown to have low toxicity and can be administered to animals without causing significant adverse effects. However, there are also limitations to the use of MPDPH in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions. In addition, the optimal dosage and administration route of MPDPH have not been established.
将来の方向性
There are several future directions for the study of MPDPH. One area of research is the development of more potent and selective derivatives of MPDPH that can be used as therapeutic agents for the treatment of neurodegenerative diseases. Another area of research is the investigation of the molecular mechanisms underlying the cognitive-enhancing effects of MPDPH. Further studies are also needed to establish the optimal dosage and administration route of MPDPH for use in scientific research.
合成法
The synthesis of MPDPH involves the reaction between 4-phenylbutanoyl chloride and 3-methyl-4-phenyl-1H-pyrazol-5-amine in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to produce MPDPH. The synthesis of MPDPH has been reported in various studies, and the yield and purity of the compound can be optimized by adjusting the reaction conditions.
特性
IUPAC Name |
1-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-16-15-20(24,18-12-6-3-7-13-18)22(21-16)19(23)14-8-11-17-9-4-2-5-10-17/h2-7,9-10,12-13,24H,8,11,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFNOIAKLBYZTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-benzofuran-2-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5036162.png)

![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5036173.png)
![5-acetyl-4-(4-bromophenyl)-2-[(2-ethoxyethyl)thio]-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5036184.png)



![N-[5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5036211.png)
![1-({2-[(4-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5036226.png)
![4-(4-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5036230.png)
![N-{4-[(2,2-diphenylacetyl)amino]phenyl}benzamide](/img/structure/B5036242.png)

![5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5036251.png)
